XL-126

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

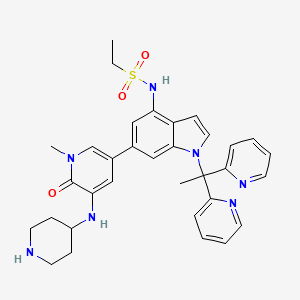

C33H37N7O3S |

|---|---|

分子量 |

611.8 g/mol |

IUPAC名 |

N-[1-(1,1-dipyridin-2-ylethyl)-6-[1-methyl-6-oxo-5-(piperidin-4-ylamino)-3-pyridinyl]indol-4-yl]ethanesulfonamide |

InChI |

InChI=1S/C33H37N7O3S/c1-4-44(42,43)38-27-19-23(24-20-28(32(41)39(3)22-24)37-25-11-16-34-17-12-25)21-29-26(27)13-18-40(29)33(2,30-9-5-7-14-35-30)31-10-6-8-15-36-31/h5-10,13-15,18-22,25,34,37-38H,4,11-12,16-17H2,1-3H3 |

InChIキー |

RDWRDUFEWMSPGQ-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)NC1=C2C=CN(C2=CC(=C1)C3=CN(C(=O)C(=C3)NC4CCNCC4)C)C(C)(C5=CC=CC=N5)C6=CC=CC=N6 |

製品の起源 |

United States |

Foundational & Exploratory

What is the mechanism of action of XL-126?

An In-Depth Technical Guide on the Core Mechanism of Action of XL01126

Introduction

XL01126 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] LRRK2 is a large, multidomain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation which increases its kinase activity, are associated with an increased risk of Parkinson's disease (PD).[1][2] By targeting LRRK2 for degradation, XL01126 offers a potential therapeutic strategy for PD and other LRRK2-associated pathologies. This document provides a detailed overview of the mechanism of action of XL01126, supported by preclinical data, experimental methodologies, and visual representations of the key molecular processes.

Core Mechanism of Action: PROTAC-Mediated Degradation

As a heterobifunctional degrader, XL01126's mechanism is distinct from traditional enzyme inhibitors that function through occupancy-driven pharmacology.[1][2] Instead, XL01126 acts substoichiometrically to catalytically induce the degradation of its target protein.[1][2] The molecule consists of three key components: a ligand that binds to LRRK2, a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL), and a linker connecting these two moieties.[3]

The core mechanism involves the following steps:

-

Ternary Complex Formation : XL01126 simultaneously binds to LRRK2 and the VHL E3 ligase, forming a ternary complex.[3] XL01126 has been shown to promote the formation of a positively cooperative ternary complex with VHL and LRRK2 (α=5.7).[3]

-

Polyubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of LRRK2. This results in the formation of a polyubiquitin chain on the LRRK2 protein.[1][2][3]

-

Proteasomal Degradation : The polyubiquitinated LRRK2 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[1][2][3]

-

Recycling of XL01126 : After inducing the degradation of a LRRK2 molecule, XL01126 is released and can bind to another LRRK2 protein and E3 ligase, allowing it to act catalytically.[1][2]

Impact on LRRK2 Signaling Pathway

LRRK2 is known to phosphorylate a subset of Rab GTPases, with Rab10 being a well-established substrate.[1][2][3] The phosphorylation of Rab10 is a key downstream event in the LRRK2 signaling cascade and is implicated in vesicular trafficking.[3] By inducing the degradation of LRRK2, XL01126 effectively inhibits the downstream signaling of this kinase. Preclinical studies have demonstrated that XL01126 leads to a potent and rapid dephosphorylation of Rab10, which correlates well with the timing of LRRK2 degradation.[3]

Quantitative Data Summary

The efficacy of XL01126 has been quantified in various preclinical models. The tables below summarize the key parameters, comparing XL01126 with other molecules where data is available.

Table 1: LRRK2 Degradation Efficiency

| Compound | LRRK2 Mutant | Dmax (%) | T1/2 (h) | Cell Line |

| XL01126 | Wild-Type | 82 | 1.2 | MEFs |

| XL01126 | G2019S | 92 | 0.6 | MEFs |

| XL01134 | Wild-Type | 75 | 2.7 | MEFs |

| XL01134 | G2019S | 82 | 1.4 | MEFs |

| SD75 | Wild-Type | 52 | 5.1 | MEFs |

| SD75 | G2019S | 81 | 1.4 | MEFs |

Dmax: Maximum degradation; T1/2: Half-life of degradation; MEFs: Mouse Embryonic Fibroblasts.[1][2]

Table 2: Cellular Potency of XL01126 and Related Compounds

| Compound | LRRK2 Mutant | EC50 (nM) for pRab10 Inhibition | DC50 (nM) for LRRK2 Degradation |

| XL01126 | Wild-Type | ~71 (3-fold more potent than HG-10-102-01) | 15-72 |

| XL01126 | G2019S | ~18 (6-fold more potent than HG-10-102-01) | 15-72 |

| HG-10-102-01 | Wild-Type | 214 | No degradation |

| HG-10-102-01 | G2019S | 110 | No degradation |

EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration.[1][2][3]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of XL01126.

Western Blotting for LRRK2 Degradation and Rab10 Phosphorylation

This assay is used to quantify the levels of total LRRK2 protein and phosphorylated Rab10 in cells following treatment with XL01126.

-

Cell Culture and Treatment : Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type or G2019S mutant LRRK2 are cultured in appropriate media. Cells are then treated with various concentrations of XL01126 or a vehicle control (e.g., DMSO) for different time points.

-

Cell Lysis : After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., polyvinylidene difluoride or PVDF).

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2, phosphorylated Rab10 (pRab10), total Rab10, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of LRRK2 and pRab10 are normalized to the loading control.

Conclusion

XL01126 represents a promising therapeutic agent that leverages the PROTAC technology to induce the selective degradation of LRRK2. Its mechanism of action, centered on the hijacking of the cellular ubiquitin-proteasome system, leads to the efficient removal of both wild-type and pathogenic mutant LRRK2. The potent and rapid degradation of LRRK2 by XL01126 results in the effective inhibition of its downstream signaling, as evidenced by the dephosphorylation of Rab10. The quantitative data from preclinical studies underscores its high potency and efficiency. Further investigation into the in vivo efficacy and safety profile of XL01126 is warranted to fully elucidate its therapeutic potential.

References

XL-126: A Technical Guide to a Potent and Brain-Penetrant PROTAC Degrader of LRRK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of XL-126, a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the development of therapeutics for Parkinson's disease, and this compound represents a significant advancement in the field of targeted protein degradation. This document details the quantitative data supporting the efficacy of this compound, the experimental protocols for its evaluation, and visualizations of its mechanism of action and the relevant biological pathways.

Quantitative Data Summary

The efficacy of this compound as a LRRK2 degrader has been demonstrated across multiple cell lines. The following tables summarize the key quantitative metrics, including degradation potency (DC50), maximum degradation (Dmax), and degradation half-life (T1/2).

| Cell Line | LRRK2 Genotype | DC50 (4h) | Dmax (4h) |

| MEFs | Wild-Type (WT) | 32 nM | 82% |

| MEFs | G2019S | 14 nM | 90% |

Table 1: Dose-Dependent Degradation of LRRK2 by this compound in Mouse Embryonic Fibroblasts (MEFs). Data from Liu et al., 2022.[1]

| Cell Line | LRRK2 Genotype | T1/2 at 300 nM |

| MEFs | Wild-Type (WT) | 1.2 h |

| MEFs | G2019S | 0.6 h |

| PBMCs | Human | 2.4 h |

Table 2: Time-Dependent Degradation of LRRK2 by this compound. Data from Liu et al., 2022.[1]

| Parameter | Value |

| Ternary Complex Cooperativity (α) | 5.7 |

| Oral Bioavailability (F) in mice | 15% |

Table 3: Key Pharmacological Properties of this compound. Data from Liu et al., 2022.[1][2]

Mechanism of Action and Signaling Pathways

This compound is a heterobifunctional molecule that simultaneously binds to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the polyubiquitination of LRRK2 and its subsequent degradation by the proteasome.

Figure 1: Mechanism of Action of this compound.

LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.

Figure 2: Simplified LRRK2 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cellular Degradation Assay (Western Blotting)

This protocol is for assessing the dose-dependent degradation of LRRK2 in cultured cells.

-

Cell Culture and Treatment:

-

Plate Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., SH-SY5Y) in 6-well plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control for the desired time period (e.g., 4 or 24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total LRRK2, phospho-Rab10 (pThr73), total Rab10, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the LRRK2 band intensity to the loading control.

-

Calculate the percentage of LRRK2 degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

-

Global Proteomics (TMT-based)

This protocol outlines the workflow for assessing the selectivity of this compound-induced protein degradation.

Figure 3: TMT-based Global Proteomics Workflow.

-

Sample Preparation: Treat cells (e.g., WT MEFs) with DMSO, 300 nM this compound, or its inactive cis-isomer for 4 hours. Lyse the cells and quantify the protein concentration.

-

Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin overnight.

-

TMT Labeling: Label the resulting peptides from each condition with a different tandem mass tag (TMT) isobaric label.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined from the reporter ion intensities.

Ternary Complex Formation Assay (NanoBRET)

This assay measures the formation of the LRRK2-XL126-VHL ternary complex in live cells.

-

Cell Transfection: Co-transfect HEK293T cells with plasmids encoding LRRK2 fused to NanoLuc luciferase (the BRET donor) and VHL fused to HaloTag (the BRET acceptor).

-

Cell Plating and Labeling: Plate the transfected cells into a 96-well plate. Label the HaloTag-VHL with a fluorescent HaloTag ligand (the BRET acceptor).

-

Compound Treatment: Treat the cells with increasing concentrations of this compound.

-

BRET Measurement: Add the NanoLuc substrate and measure the BRET signal using a plate reader capable of detecting both luminescence and fluorescence.

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio upon addition of this compound indicates the formation of the ternary complex.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of a LRRK2 binder, a VHL ligand, and a linker. A detailed synthetic scheme can be found in the supplementary information of the primary publication by Liu et al. in the Journal of the American Chemical Society, 2022.[1]

Conclusion

This compound is a highly potent and selective PROTAC degrader of LRRK2 with promising pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration.[1][2] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in utilizing this compound as a chemical probe to study LRRK2 biology or as a lead compound for the development of novel therapeutics for Parkinson's disease. The detailed methodologies will enable the replication and extension of these findings, fostering further advancements in the field of targeted protein degradation.

References

Discovery and Synthesis of XL-126: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of XL-126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease.[1][2] this compound, also known as XL01126, is a novel PROTAC designed to induce the degradation of the LRRK2 protein.[1] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach offers an alternative to traditional kinase inhibition, aiming to abrogate both the catalytic and non-catalytic functions of LRRK2.[2]

Discovery and Development

The discovery of this compound was a multi-step process involving rational design, chemical synthesis, and biological screening.[1][2] The development process focused on optimizing the three key components of the PROTAC molecule: the LRRK2-binding ligand, the E3 ligase-recruiting ligand, and the linker connecting them.[2]

Initial Screening and Lead Identification

The initial design of LRRK2-targeting PROTACs involved screening various combinations of E3 ligase ligands (for VHL, Cereblon, and cIAP) and LRRK2 inhibitors.[1][2] This screening identified a lead series of compounds that demonstrated moderate LRRK2 degradation.[1]

Lead Optimization

Subsequent medicinal chemistry efforts focused on modifying the initial lead compounds to improve their degradation potency, selectivity, and pharmacokinetic properties.[1][2] This involved synthesizing and evaluating a new generation of PROTACs with modifications to the LRRK2 ligand, the VHL ligand, and the linker.[2] Through this iterative process, this compound was identified as the most promising candidate, exhibiting potent and rapid degradation of both wild-type (WT) and G2019S mutant LRRK2.[1][2]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, as outlined in the reaction scheme below. The synthesis of its inactive cis-isomer, used as a negative control in biological assays, follows a similar route with a key stereochemical difference in the VHL ligand precursor.[1]

Synthesis Scheme of this compound and its cis-Isomer [1]

References

XL01126: A Technical Guide to a Novel LRRK2 Degrader for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XL01126, a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in the characterization of this compound.

Introduction: Targeting LRRK2 in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic PD.[2][3] These mutations often lead to a gain-of-function in the LRRK2 kinase, suggesting that inhibiting this kinase activity is a promising therapeutic strategy.[2][4] Traditional small-molecule kinase inhibitors have been developed; however, an alternative and increasingly compelling approach is the targeted degradation of the LRRK2 protein using Proteolysis-Targeting Chimeras (PROTACs).[5][][7][8][9]

XL01126 is a novel PROTAC designed to specifically induce the degradation of LRRK2.[10][11][12][13][14] As a bifunctional molecule, it consists of a ligand that binds to LRRK2 and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate LRRK2.[10][11][12][13][14]

Mechanism of Action of XL01126

XL01126 operates through the PROTAC mechanism to induce the degradation of LRRK2. This process involves the formation of a ternary complex between XL01126, the LRRK2 protein, and the VHL E3 ubiquitin ligase. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the LRRK2 protein. This polyubiquitination marks LRRK2 for recognition and subsequent degradation by the 26S proteasome. The degradation of LRRK2 leads to the inhibition of its downstream signaling, including the phosphorylation of Rab10, a key substrate of LRRK2 implicated in vesicular trafficking.[10][11]

Quantitative Data

The efficacy of XL01126 has been quantified through various in vitro assays, demonstrating its potency in degrading LRRK2 and inhibiting its downstream signaling.

Table 1: In Vitro Degradation and Activity of XL01126

| Parameter | Cell Line/System | LRRK2 Genotype | Value | Reference |

| DC₅₀ (4h) | Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | [10][11] |

| MEFs | G2019S Mutant | 14 nM | [10][11] | |

| DC₅₀ (24h) | Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 17 nM | [10] |

| Dₘₐₓ (4h) | MEFs | Wild-Type (WT) | 82% | [10] |

| MEFs | G2019S Mutant | 90% | [10] | |

| T₁/₂ (Degradation) | MEFs | Wild-Type (WT) | 1.2 h | [10] |

| MEFs | G2019S Mutant | 0.6 h | [10] | |

| EC₅₀ (pRab10 Inhibition) | MEFs | Wild-Type (WT) | Not explicitly stated, but potent inhibition observed | [10] |

| MEFs | G2019S Mutant | Not explicitly stated, but potent inhibition observed | [10] | |

| T₁/₂ (pRab10 Dephosphorylation) | MEFs | Wild-Type (WT) | 0.7 h | [10] |

| MEFs | G2019S Mutant | 0.3 h | [10] |

Table 2: Pharmacokinetic Properties of XL01126 in Mice

| Parameter | Administration Route | Value | Reference |

| Oral Bioavailability (F) | Oral (p.o.) | 15% | [10][11] |

| Blood-Brain Barrier Penetration | Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) | Yes | [10][11] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize XL01126.

Western Blot Analysis for LRRK2 Degradation and Rab10 Phosphorylation

This protocol is for assessing the levels of total LRRK2, phosphorylated Rab10 (pRab10), and total Rab10 in cell lysates following treatment with XL01126.

-

Cell Culture and Treatment:

-

Plate mouse embryonic fibroblasts (MEFs), SH-SY5Y human neuroblastoma cells, or other appropriate cell lines at a suitable density.

-

Treat cells with varying concentrations of XL01126 or DMSO (vehicle control) for the desired time points (e.g., 4 hours, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Rabbit anti-LRRK2 (e.g., Novus Biologicals, NB300-268, 1-2 µg/ml)

-

Rabbit anti-phospho-Rab10 (Thr73)

-

Rabbit anti-Rab10

-

Mouse anti-β-tubulin or anti-GAPDH (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of LRRK2 and pRab10 to the loading control and total Rab10, respectively.

-

Fluorescence Polarization (FP) Assay for VHL Binding

This competitive binding assay measures the affinity of XL01126 for the VHL E3 ligase complex.

-

Principle: A fluorescently labeled VHL ligand (tracer) will have a high fluorescence polarization value when bound to the larger VHL protein complex. Unlabeled ligands, such as XL01126, will compete with the tracer for binding, leading to a decrease in the polarization signal.

-

Assay Components:

-

Purified VHL-ElonginB-ElonginC (VBC) complex.

-

A fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide).

-

Assay buffer.

-

-

Procedure:

-

In a microplate, add the VBC complex and the fluorescent tracer at fixed concentrations.

-

Add serial dilutions of XL01126 or a control compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

-

NanoBRET™ Target Engagement Assay for LRRK2

This live-cell assay measures the engagement of XL01126 with LRRK2 within a cellular environment.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged LRRK2 (energy donor) and a fluorescently labeled tracer that binds to LRRK2 (energy acceptor). A competing compound like XL01126 will displace the tracer, leading to a decrease in the BRET signal.[15][16][17][18][19]

-

Procedure:

-

Transfect HEK293 cells with a vector encoding for a NanoLuc®-LRRK2 fusion protein.[15][16][17][18][19]

-

Seed the transfected cells into a multi-well plate.

-

Add the NanoBRET™ tracer and serial dilutions of XL01126 to the cells.

-

Add the Nano-Glo® substrate to initiate the luminescent reaction.

-

Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the XL01126 concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

XL01126 represents a significant advancement in the development of targeted therapies for Parkinson's disease. As a potent, selective, and brain-penetrant PROTAC degrader of LRRK2, it offers a powerful tool for researchers to investigate the physiological and pathological roles of LRRK2. The data and protocols presented in this guide provide a comprehensive resource for scientists working to further validate LRRK2 as a therapeutic target and to develop next-generation degraders for the treatment of neurodegenerative diseases.

References

- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 in Parkinson's disease: protein domains and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevalence of ten LRRK2 variants in Parkinson's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of LRRK2 kinase dysfunction in Parkinson disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. carnabio.com [carnabio.com]

- 18. carnabio.com [carnabio.com]

- 19. promega.de [promega.de]

Unraveling the Structure-Activity Relationship of XL-126: A Tale of Two Molecules

In the landscape of modern drug discovery, the designation "XL-126" has been attributed to two distinct and significant therapeutic agents: a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins, and a PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), more specifically named XL01126. This guide delves into the structure-activity relationships (SAR) of both molecules, providing a comprehensive overview for researchers and drug development professionals.

This compound: A Selective BET Bromodomain 1 (BD1) Inhibitor

This compound, also identified as compound 33 in some literature, has emerged as a potent and highly selective inhibitor of the first bromodomain (BD1) of the BET protein family, particularly BRD4.[1][2] This selectivity is a key attribute, as it may offer a more favorable therapeutic window compared to pan-BET inhibitors by potentially mitigating toxicities associated with the inhibition of the second bromodomain (BD2).[2]

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity and selectivity of this compound have been rigorously characterized using various biophysical and biochemical assays. The data underscores its high potency for BD1 and remarkable selectivity over BD2.

| Compound | Target | Kd (nM) | Selectivity (BD1/BD2) | Assay Method |

| This compound (Compound 33) | BRD4 BD1 | 8.9 | 185-fold | Surface Plasmon Resonance (SPR) |

| This compound (Compound 33) | BRD4 BD1/BD2 | ~57-373 fold | BROMOscan |

Table 1: Binding affinity and selectivity of this compound for BRD4 bromodomains.[1][2][3][4]

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay: The binding kinetics and affinity of this compound were determined using SPR. In a typical experiment, biotinylated BRD4 BD1 protein is immobilized on a streptavidin-coated sensor chip. A series of concentrations of this compound in a suitable running buffer are then injected over the chip surface. The association and dissociation rates are monitored in real-time by measuring the change in the refractive index at the sensor surface. The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

BROMOscan™ Assay: This is a competitive binding assay used to determine the selectivity of a compound against a large panel of bromodomains. The assay typically involves the use of an immobilized ligand that binds to the bromodomain of interest. The test compound (this compound) is incubated with the bromodomain protein and the immobilized ligand. The amount of bromodomain protein bound to the immobilized ligand is then quantified, usually via a DNA tag and qPCR. The displacement of the tagged ligand by the test compound is used to calculate its binding affinity.

Signaling Pathway and Mechanism of Action

BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters. By selectively inhibiting BRD4 BD1, this compound disrupts this interaction, leading to the downregulation of key oncogenes like MYC, and thereby inhibiting cancer cell proliferation.

Caption: Mechanism of action of this compound as a BRD4 BD1 inhibitor.

XL01126: A PROTAC Degrader of LRRK2

XL01126 is a heterobifunctional degrader, also known as a PROTAC, designed to target Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation.[5][6] LRRK2 is a key target in Parkinson's disease, and its degradation presents a novel therapeutic strategy. XL01126 functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of LRRK2.[5][6]

Quantitative Analysis of LRRK2 Degradation

The efficacy of XL01126 has been demonstrated through its potent and rapid degradation of both wild-type (WT) and mutant (G2019S) LRRK2.

| Compound | LRRK2 Mutant | Dmax (%) | T1/2 (h) | DC50 (nM) |

| XL01126 | WT | 82 | 1.2 | 15-72 |

| XL01126 | G2019S | 92 | 0.6 | |

| XL01134 | WT | 75 | 2.7 | |

| XL01134 | G2019S | 82 | 1.4 | |

| SD75 | WT | 52 | 5.1 | |

| SD75 | G2019S | 81 | 1.4 |

Table 2: Degradation parameters of XL01126 and other LRRK2 degraders.[5][6][7]

Experimental Protocols

LRRK2 Degradation Assay: Mouse embryonic fibroblasts (MEFs) expressing either wild-type or G2019S mutant LRRK2 are treated with varying concentrations of the PROTAC degrader (e.g., XL01126) for different time points. Following treatment, cells are lysed, and the protein concentration is determined. LRRK2 levels are then quantified by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery). The Dmax (maximum degradation), T1/2 (half-life of degradation), and DC50 (concentration for 50% degradation) are calculated from the resulting data.

Rab10 Phosphorylation Assay: As a downstream substrate of LRRK2, the phosphorylation status of Rab10 is a key indicator of LRRK2 kinase activity. Following treatment with the LRRK2 degrader, cell lysates are analyzed by Western blot using antibodies specific for total Rab10 and phosphorylated Rab10 (pRab10). The ratio of pRab10 to total Rab10 is then quantified to determine the extent of LRRK2 kinase inhibition. XL01126 has been shown to be more potent at inhibiting Rab10 phosphorylation compared to the corresponding LRRK2 inhibitor warhead alone.[5][6]

Signaling Pathway and Mechanism of Action

XL01126 acts as a molecular bridge, bringing LRRK2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and degradation of LRRK2 by the proteasome. This degradation of LRRK2 leads to a reduction in its kinase activity and the dephosphorylation of its substrates, such as Rab10.

Caption: Mechanism of action of XL01126 as a LRRK2 PROTAC degrader.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of XL-126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of XL-126, a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome. This guide details the key in vitro assays used to characterize the activity of this compound, including its degradation potency, binding affinity, and effects on downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

Table 1: LRRK2 Degradation Potency of this compound in Mouse Embryonic Fibroblasts (MEFs) [1][2]

| Cell Line | Treatment Time | DC₅₀ (nM) | Dₘₐₓ (%) | T₁/₂ (h) |

| Wild-Type (WT) LRRK2 MEFs | 4 hours | 32 | 82 | 1.2 |

| G2019S LRRK2 MEFs | 4 hours | 14 | 90 | 0.6 |

Table 2: LRRK2 Degradation Potency of this compound in Various Cell Types [1]

| Cell Type | Treatment Time | DC₅₀ (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 4 hours | 72 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 24 hours | 17 |

Table 3: Binding Affinity and Ternary Complex Formation of this compound [1][2]

| Parameter | Value | Assay |

| VHL Binding (Kᵢ) | >10-fold weaker than XL01134 | Fluorescence Polarization (FP) |

| LRRK2 Binding | Weakest among compounds tested | NanoBRET Target Engagement |

| Ternary Complex Cooperativity (α) | 5.7 | NanoBRET-based Ternary Complex Formation Assay |

Table 4: Inhibition of Rab10 Phosphorylation by this compound [1][3]

| Cell Line | Parameter | Value (nM) |

| Wild-Type (WT) LRRK2 MEFs | EC₅₀ | ~5 |

| G2019S LRRK2 MEFs | EC₅₀ | ~2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LRRK2 Degradation Assay (Western Blot)

This assay quantifies the degradation of LRRK2 protein in cells treated with this compound.

a. Cell Culture and Treatment:

-

Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type (WT) or G2019S mutant LRRK2, or other relevant cell lines like human PBMCs, are cultured in appropriate media.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are then treated with a serial dilution of this compound or DMSO (vehicle control) for the desired time points (e.g., 4 or 24 hours).

b. Cell Lysis:

-

After treatment, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

The cell lysates are scraped and collected into microcentrifuge tubes.

-

The lysates are then centrifuged at high speed to pellet cell debris, and the supernatant containing the protein extract is collected.

c. Protein Quantification:

-

The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.

d. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.

-

The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for total LRRK2, phosphorylated LRRK2 (pSer935), total Rab10, phosphorylated Rab10 (pThr73), and a loading control (e.g., GAPDH or tubulin) overnight at 4°C.[1][3][4]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The membrane is washed again with TBST, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

e. Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The levels of LRRK2 and phosphorylated proteins are normalized to the loading control.

-

The percentage of LRRK2 degradation is calculated relative to the DMSO-treated control.

-

The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are determined by fitting the data to a dose-response curve. The half-life (T₁/₂) of degradation is determined from time-course experiments.

VHL Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to the VHL E3 ligase complex.

a. Reagents and Plate Setup:

-

A purified VHL-ElonginC-ElonginB (VCB) protein complex is used.

-

A FAM-labeled peptide probe that binds to VCB (e.g., FAM-labeled HIF-1α peptide) is utilized.[2]

-

The assay is performed in a low-volume, black, 384-well plate to minimize background fluorescence.

b. Assay Procedure:

-

A solution of the VCB protein complex and the FAM-labeled peptide probe is prepared in an appropriate assay buffer.

-

A serial dilution of this compound is prepared.

-

The VCB/probe solution is added to the wells of the assay plate.

-

The serially diluted this compound or a vehicle control is then added to the wells.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

c. Fluorescence Polarization Measurement:

-

The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters for the FAM fluorophore.

-

The degree of polarization is dependent on the size of the fluorescently labeled molecule. When the FAM-labeled peptide is bound to the larger VCB complex, it tumbles slower in solution, resulting in a high polarization value. When this compound competes for binding to VCB and displaces the FAM-labeled peptide, the smaller, free peptide tumbles faster, leading to a decrease in the polarization value.

d. Data Analysis:

-

The fluorescence polarization data is plotted against the logarithm of the this compound concentration.

-

The IC₅₀ value (the concentration of this compound that displaces 50% of the bound probe) is determined by fitting the data to a competitive binding curve.

-

The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and K₋ of the fluorescent probe.

LRRK2 Target Engagement Assay (NanoBRET)

This assay measures the binding of this compound to LRRK2 within living cells.

a. Cell Line and Reagents:

-

HEK293 cells are transiently transfected with a vector expressing a fusion protein of LRRK2 and NanoLuc luciferase (LRRK2-NanoLuc).[1][2]

-

A cell-permeable fluorescent tracer that binds to the active site of LRRK2 is used.

b. Assay Procedure:

-

The transfected HEK293 cells are seeded into a white, 384-well assay plate.

-

The cells are then treated with a serial dilution of this compound or a vehicle control.

-

The fluorescent LRRK2 tracer is added to all wells.

-

The plate is incubated to allow for compound entry and binding to reach equilibrium.

-

The NanoBRET substrate is added to the wells, which is converted by NanoLuc luciferase to produce a luminescent signal.

c. BRET Measurement:

-

Bioluminescence Resonance Energy Transfer (BRET) is measured using a plate reader capable of detecting both the luminescence from NanoLuc and the fluorescence from the tracer.

-

BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc-tagged LRRK2, resulting in energy transfer from the luciferase to the fluorophore.

-

The BRET signal is calculated as the ratio of the fluorescence emission to the luminescence emission.

d. Data Analysis:

-

The BRET ratio is plotted against the logarithm of the this compound concentration.

-

As this compound binds to LRRK2, it competes with the fluorescent tracer, leading to a decrease in the BRET signal.

-

The IC₅₀ value, representing the concentration of this compound that displaces 50% of the tracer, is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow: LRRK2 Degradation Assay

Experimental Workflow: NanoBRET Target Engagement Assay

References

- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of XL-126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of XL-126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). The data and protocols summarized herein are derived from preclinical studies and are intended to inform further research and development efforts.

Introduction to this compound

This compound is a novel heterobifunctional molecule designed to induce the degradation of LRRK2, a key target in neurodegenerative diseases, particularly Parkinson's disease. By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in preclinical mouse models. The following tables summarize the key pharmacokinetic parameters following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Table 1: In Vitro ADME Properties of this compound

| Parameter | Value |

| Solubility (Phosphate-Buffered Saline) | Low |

| Solubility (Fed State Simulated Intestinal Fluid) | Moderate |

| Mouse Plasma Stability (t1/2) | 108.29 min |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Dose | 5 mg/kg | 30 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | - | 7700 | 3620 |

| Tmax (h) | - | 0.25 | 2 |

| AUClast (hng/mL) | - | - | - |

| AUCinf (hng/mL) | - | - | - |

| t1/2 (h) | - | - | - |

| Clearance (CL) (L/h/kg) | - | - | - |

| Volume of Distribution (Vss) (L/kg) | - | - | - |

| Oral Bioavailability (F) | - | - | 15%[1][2] |

Note: Specific values for AUC, t1/2, CL, and Vss were not available in the provided search results but the oral bioavailability of 15% is reported.[1][2] this compound has been demonstrated to be orally bioavailable and capable of penetrating the blood-brain barrier in mice.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Study

-

Animal Model : The study utilized six- to eight-week-old male C57BL/6 mice, sourced from Jihui Laboratory Animal Co., Ltd. All animal procedures were conducted in compliance with the Institutional Animal Care and Use Committee (IACUC) guidelines.[1]

-

Drug Formulation and Administration : this compound was formulated for administration. For intravenous injection, a dose of 5 mg/kg was administered. For intraperitoneal and oral gavage administrations, a dose of 30 mg/kg was used.[1]

-

Sample Collection : Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound.

-

Bioanalytical Method : The concentration of this compound in plasma samples was quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although specific details of the assay were not provided in the search results.

-

Pharmacokinetic Analysis : Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

The pharmacokinetic profiling was conducted by Shanghai ChemPartner Co., Ltd.[1]

Visualizations

Signaling Pathway of this compound-Mediated LRRK2 Degradation

The following diagram illustrates the mechanism by which this compound induces the degradation of the LRRK2 protein.

References

- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the LRRK2 Landscape: A Technical Guide to the PROTAC Degrader XL01126 and its Impact on Pathogenic LRRK2

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). Given the limited public information on a compound designated "XL-126," this document focuses on the extensively characterized XL01126, which represents a novel therapeutic strategy for targeting pathogenic LRRK2, a key driver in Parkinson's disease.

Introduction to LRRK2 and Pathogenic Mutations

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4] Pathogenic mutations, such as G2019S, R1441C/G/H, and Y1699C, typically lead to hyperactivation of the LRRK2 kinase, which is believed to contribute to the neurodegenerative process in PD.[5][6][7] This hyperactivity can disrupt various cellular processes, including lysosomal function, vesicle trafficking, and microtubule dynamics.[6][8] Consequently, inhibiting or reducing the levels of pathogenic LRRK2 is a primary therapeutic strategy for PD.

XL01126: A PROTAC-Mediated Approach to LRRK2 Degradation

XL01126 is not a traditional kinase inhibitor but a PROTAC degrader.[1][9] PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. XL01126 works by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][2][9] This induced proximity facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. This catalytic mechanism of action allows for the substoichiometric degradation of the target protein, offering a potential advantage over occupancy-driven kinase inhibitors.[1][2]

Advantages Over Traditional Kinase Inhibitors

While several ATP-competitive LRRK2 kinase inhibitors are in clinical development, they have been associated with potential on-target side effects, such as changes in lung and kidney morphology observed in preclinical studies.[1][2] These effects are thought to be linked to the continuous inhibition of the kinase activity and the accumulation of the inhibited protein, which can lead to aggregation and mislocalization.[1][2] By physically removing the LRRK2 protein, PROTACs like XL01126 may circumvent these issues and offer a safer therapeutic window.

Quantitative Data on XL01126 Activity

The following table summarizes the key quantitative data for XL01126's degradation activity in various cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 | Multiple Cell Lines | 15–72 nM | [1][9] |

| Dmax | Multiple Cell Lines | 82–90% | [1][9] |

| Degradation Half-life (t1/2) | Multiple Cell Lines | 0.6–2.4 h | [1][9] |

| Ternary Complex Cooperativity (α) | VHL and LRRK2 | 5.7 | [1][9] |

| Oral Bioavailability (F) | Mice | 15% | [2][9] |

-

DC50 : The concentration of the degrader that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of protein degradation achievable.

-

Degradation Half-life : The time required for half of the target protein to be degraded.

-

Ternary Complex Cooperativity (α) : A measure of the favorable interaction between the degrader, target protein, and E3 ligase. An α value greater than 1 indicates positive cooperativity, which is a hallmark of an efficient PROTAC.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of XL01126.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney 293 (HEK293T) cells and other relevant cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight. XL01126, synthesized and dissolved in dimethyl sulfoxide (DMSO), is added to the culture medium at various concentrations. Control cells are treated with an equivalent volume of DMSO.

Western Blotting for LRRK2 Degradation

-

Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LRRK2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the LRRK2 levels are normalized to the loading control.

Ternary Complex Formation Assay

-

Methodology: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinities and cooperativity of the ternary complex.

-

Procedure (ITC): The E3 ligase (e.g., VHL) is placed in the sample cell, and the LRRK2 protein is titrated into the cell in the presence and absence of XL01126. The heat changes upon binding are measured to determine the binding constants and cooperativity factor (α).

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are provided below using the DOT language for Graphviz.

Caption: Mechanism of XL01126-mediated LRRK2 degradation.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

XL01126 represents a promising, alternative therapeutic modality for targeting pathogenic LRRK2 in Parkinson's disease. Its ability to induce the degradation of LRRK2, rather than merely inhibiting its kinase activity, may offer a superior safety and efficacy profile compared to traditional kinase inhibitors. The data presented herein underscore the potency and efficiency of XL01126 in preclinical models. Further in vivo studies are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications for patients with LRRK2-driven Parkinson's disease.

References

- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the epidemiology and variability of LRRK2 non-p.Gly2019Ser pathogenic mutations in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathogenic LRRK2 mutations, through increased kinase activity, produce enlarged lysosomes with reduced degradative capacity and increase ATP13A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

XL-126: A Technical Guide to a Novel BD1-Selective BET Inhibitor for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research applications of XL-126, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has emerged as a promising candidate for therapeutic development, particularly in the context of inflammatory diseases. This document summarizes its mechanism of action, preclinical data, and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action: Selective BET Inhibition

This compound is a small molecule designed to selectively target the BD1 of BET proteins, which are crucial epigenetic readers that regulate gene transcription.[1][2][3] By binding to the acetyl-lysine binding pocket of BD1, this compound displaces BET proteins from chromatin, thereby modulating the expression of key genes involved in inflammation and cancer.[2] The selectivity for BD1 over the second bromodomain (BD2) is a key feature of this compound, potentially offering a more favorable therapeutic window by mitigating some of the dose-limiting toxicities, such as thrombocytopenia, associated with pan-BET inhibitors.[2][4][5]

The structural basis for this compound's high affinity and selectivity for BD1 lies in specific molecular interactions. A destabilizing interaction with histidine 437 (H437) and the loss of a hydrophobic interaction with the leucine clamp in the BD2 binding pocket are responsible for its potent and selective binding to BD1.[1][2][5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Selectivity [1][2][3][5]

| Parameter | Value | Method |

| Binding Affinity (Kd) for BRD4 BD1 | 8.9 nM | Surface Plasmon Resonance (SPR) |

| Selectivity (BD1 vs. BD2) | 185-fold | SPR |

| Selectivity across all BET BD2 proteins | 57- to 373-fold | BROMOscan |

Table 2: In Vitro Efficacy [1]

| Assay | Cell Line | Treatment | Result |

| IL-6 Production | Murine Macrophage J-774 | LPS-induced | Concentration-dependent inhibition |

Table 3: In Vivo Pharmacokinetics in Mice [1]

| Parameter | Value | Dosing Route |

| Cmax | 12,900 ng/mL | Intraperitoneal |

| AUC | 18,959 h·ng/mL | Intraperitoneal |

| Half-life | Relatively short | Intraperitoneal |

Table 4: In Vivo Safety in Rats [1]

| Parameter | Observation | Duration |

| Platelet Counts | No significant decreases | 10 days |

| Body Weight | No changes | 10 days |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Binding Affinity and Selectivity Assays

A multi-faceted approach was used to determine the binding affinity and selectivity of this compound.

Surface Plasmon Resonance (SPR): This was the primary assay used to determine the binding affinity (Kd) and the 185-fold selectivity for BD1 over BD2.[2][5]

Time-Resolved Fluorescence Energy Transfer (TR-FRET): This secondary biochemical assay was used to validate the selectivity of this compound.[1][2]

BROMOscan: This platform was employed to confirm the high selectivity of this compound across all four BET BD2 proteins, showing a 57- to 373-fold selectivity.[1][2][5]

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed by measuring its effect on cytokine production in immune cells.

LPS-Induced IL-6 Production in Murine Macrophages:

-

Murine macrophage J-774 cells were cultured under standard conditions.

-

Cells were pre-treated with varying concentrations of this compound.

-

Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

-

The concentration of Interleukin-6 (IL-6) in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration-dependent inhibition of IL-6 production by this compound was determined.[1]

In Vivo Pharmacokinetics and Safety

Animal models were used to evaluate the pharmacokinetic profile and safety of this compound.

Pharmacokinetic Studies in Mice:

-

Male C57BL/6 mice were administered this compound via intraperitoneal injection.

-

Blood samples were collected at various time points post-administration.

-

The concentration of this compound in the plasma was quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters, including Cmax, AUC, and half-life, were calculated from the plasma concentration-time profile.[1]

Toxicity Assessment in Rats:

-

Rats were administered this compound for a period of 10 days.

-

Blood samples were collected to monitor hematological parameters, with a specific focus on platelet counts.

-

Body weight was measured regularly throughout the study.

-

The absence of significant decreases in platelet counts and no changes in body weight were indicative of a favorable initial safety profile.[1]

Conclusion

This compound represents a significant advancement in the development of BET inhibitors due to its high potency and selectivity for the BD1 domain. Early-stage research has demonstrated its potential as an anti-inflammatory agent with a promising safety profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future studies should aim to explore its efficacy in various disease models and further elucidate its mechanism of action to pave the way for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for XL-126 (XL01126): A PROTAC Degrader of LRRK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound XL-126, more specifically designated as XL01126 , is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5][6] LRRK2 is a key target in neurodegenerative diseases, particularly Parkinson's disease.[7] Unlike traditional kinase inhibitors that only block the enzyme's activity, XL01126 facilitates the complete removal of the LRRK2 protein from the cell. This is achieved by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4][5][6] These application notes provide detailed protocols for the use of XL01126 in cell culture for studying LRRK2 degradation and its downstream effects.

Mechanism of Action: LRRK2 Degradation by XL01126

XL01126 is a heterobifunctional molecule composed of a ligand that binds to LRRK2 and another ligand that recruits the VHL E3 ubiquitin ligase.[8] This dual binding brings LRRK2 and VHL into close proximity, forming a ternary complex.[1][2][4][5][6][9][8][10] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to LRRK2. The polyubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. medrxiv.org [medrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for XL-126 in Mouse Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic target for Parkinson's disease, with mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease.[1][3] XL-126 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the LRRK2 protein.[1][4] As a brain-penetrant and orally bioavailable compound, this compound presents a promising therapeutic strategy for targeting LRRK2 in Parkinson's disease.[1][4]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models of Parkinson's disease, with a focus on the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model. The protocols outlined below are based on established methodologies for inducing Parkinsonism in mice and evaluating the efficacy of therapeutic compounds. While specific in vivo efficacy data for this compound is not yet publicly available, the proposed experimental design is based on studies with other brain-penetrant LRRK2 inhibitors and PROTACs.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the LRRK2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby ablating both its enzymatic and scaffolding functions.

Signaling Pathway of LRRK2 in Parkinson's Disease

Caption: LRRK2 signaling pathway in Parkinson's and the mechanism of this compound.

Experimental Design and Protocols

A representative experimental workflow for evaluating this compound in an MPTP mouse model of Parkinson's disease is presented below.

Caption: Experimental workflow for this compound evaluation in an MPTP mouse model.

Materials and Reagents

-

Animals: Male C57BL/6 mice (8-10 weeks old)

-

MPTP-HCl: (Sigma-Aldrich or equivalent)

-

This compound: (Synthesized or commercially sourced)

-

Vehicle for this compound: To be determined based on solubility (e.g., 0.5% methylcellulose)

-

Anesthetics: (e.g., Isoflurane, Ketamine/Xylazine)

-

Perfusion Solutions: Saline, 4% Paraformaldehyde (PFA) in PBS

-

Immunohistochemistry Reagents: Primary antibody against Tyrosine Hydroxylase (TH), appropriate secondary antibodies, blocking solutions, and mounting media.

-

HPLC Reagents: Standards for dopamine and its metabolites, mobile phase.

Detailed Protocols

1. MPTP-Induced Parkinson's Disease Model

-

Preparation: Dissolve MPTP-HCl in sterile, pyrogen-free saline immediately before use.

-

Administration: Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg. A common acute regimen involves four injections at 2-hour intervals on a single day.

-

Safety Precautions: MPTP is a neurotoxin. Handle with extreme care in a certified chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. All contaminated materials must be disposed of as hazardous waste.

2. This compound Administration

-

Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. Based on studies with other oral LRRK2 inhibitors, a starting dose range of 10-100 mg/kg could be explored.

-

Administration: Administer this compound via oral gavage once daily. Treatment can commence 24 hours after the last MPTP injection and continue for a specified duration (e.g., 14 days).

3. Behavioral Assessments

-

Open Field Test:

-

Place a mouse in the center of an open field arena (e.g., 40x40 cm).

-

Record the animal's activity for 10-30 minutes using an automated tracking system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Rotarod Test:

-

Train the mice on the rotarod at a constant or accelerating speed for 2-3 consecutive days before MPTP administration.

-

On the test day, place the mouse on the rotating rod.

-

Record the latency to fall from the rod. Perform 3-5 trials per mouse with an inter-trial interval.

-

4. Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Tissue Preparation:

-

Deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA.

-

Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brains (e.g., 30 µm coronal sections) using a cryostat.

-

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a suitable blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate with a primary antibody against TH overnight at 4°C.

-

Wash sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Mount the sections on slides and coverslip.

-

-

Analysis:

-

Image the substantia nigra and striatum using a fluorescence microscope.

-

Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

-

Measure the density of TH-positive fibers in the striatum.

-

5. Neurochemical Analysis by HPLC

-

Sample Preparation:

-

Dissect the striatum from fresh or frozen brain tissue.

-

Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate and filter the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with an electrochemical detector.

-

Separate dopamine and its metabolites (DOPAC and HVA) using a C18 reverse-phase column.

-

Quantify the concentrations based on a standard curve.

-

Data Presentation

Table 1: In Vitro Potency of this compound in LRRK2 Degradation (Based on publicly available data)

| Cell Line | DC50 (nM) | Dmax (%) |

| WT LRRK2 MEFs | 15-72 | 82-90 |

| G2019S LRRK2 MEFs | 15-72 | 82-90 |

Table 2: Hypothetical In Vivo Efficacy of this compound in MPTP Mouse Model (This table presents a hypothetical scenario for illustrative purposes, as in vivo data for this compound is not yet available. The values are representative of potential outcomes based on the known mechanism of action and data from other LRRK2 inhibitors.)

| Treatment Group | Total Distance in Open Field (cm) | Latency to Fall in Rotarod (s) | TH+ Neurons in SNc (count) | Striatal Dopamine (ng/mg tissue) |

| Vehicle | 5000 ± 500 | 180 ± 20 | 8000 ± 500 | 15 ± 2 |

| MPTP | 2500 ± 400 | 60 ± 15 | 4000 ± 600 | 7 ± 1.5 |

| MPTP + this compound (10 mg/kg) | 3500 ± 450 | 100 ± 20 | 5500 ± 550 | 10 ± 1.8 |

| MPTP + this compound (30 mg/kg) | 4200 ± 500 | 140 ± 25 | 6500 ± 600 | 12 ± 2 |

| MPTP + this compound (100 mg/kg) | 4800 ± 480 | 160 ± 18 | 7500 ± 500 | 14 ± 1.9 |

Conclusion

The protocols and application notes provided herein offer a robust framework for the preclinical investigation of this compound in mouse models of Parkinson's disease. By employing the MPTP model and a comprehensive battery of behavioral, histological, and neurochemical analyses, researchers can effectively evaluate the neuroprotective and neurorestorative potential of this novel LRRK2-degrading PROTAC. While the in vivo efficacy of this compound remains to be determined, its promising in vitro profile and favorable pharmacokinetic properties warrant its investigation as a potential disease-modifying therapy for Parkinson's disease. Careful experimental design and adherence to the detailed protocols will be crucial for obtaining reliable and reproducible data to guide further drug development efforts.

References

- 1. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceofparkinsons.com [scienceofparkinsons.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: XL-126 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of XL-126, a potent and selective first bromodomain (BD1) inhibitor of the bromodomain and extra-terminal (BET) family of proteins, for in vivo research applications. The information is based on available preclinical data and general knowledge of BET inhibitors.

Introduction to this compound

This compound (also known as Compound 33) is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of BET proteins, particularly BRD4. This selectivity offers a potential advantage over pan-BET inhibitors by potentially reducing side effects such as thrombocytopenia. Preclinical studies have demonstrated the potent anti-inflammatory efficacy of this compound, making it a valuable tool for investigating the role of BD1 in inflammatory diseases.

Mechanism of Action: BET Inhibition and Anti-Inflammatory Effects

BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to the chromatin. In inflammatory conditions, the transcription factor NF-κB is a key driver of the expression of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6).

This compound, by selectively inhibiting BD1 of BRD4, displaces BRD4 from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of NF-κB target genes. The resulting downregulation of pro-inflammatory cytokines and other inflammatory mediators forms the basis of this compound's anti-inflammatory effects.

Signaling Pathway of this compound in Suppressing Inflammation

Caption: Mechanism of this compound in suppressing inflammation.

Recommended Dosage for In Vivo Studies

Determining the optimal dosage of this compound for in vivo studies is critical for obtaining meaningful and reproducible results. The following recommendations are based on available preclinical data.

Disclaimer: The specific dosage and treatment regimen may require optimization depending on the animal model, disease severity, and experimental endpoints. The following data is derived from a study by Li et al. (2024) and should be used as a starting point for experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (Intraperitoneal Administration)

| Parameter | Value | Units |

| Cmax | 12,900 | ng/mL |

| AUC | 18,959 | h·ng/mL |

| Half-life | Relatively short | - |